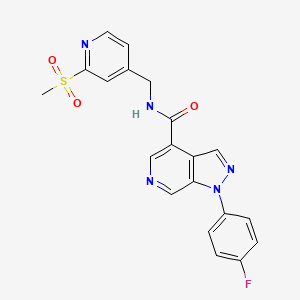
CCR1 antagonist 9
Übersicht
Beschreibung
CCR1 antagonist 9 is a potent and selective inhibitor of the CC chemokine receptor 1 (CCR1). This receptor is a G protein-coupled receptor expressed on various leukocytes and is involved in the initiation and exacerbation of inflammatory conditions. This compound has shown promise in preclinical studies for its potential therapeutic applications in autoimmune and inflammatory diseases .
Wissenschaftliche Forschungsanwendungen
CCR1 antagonist 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of continuous flow synthesis and green chemistry.
Biology: The compound is studied for its effects on leukocyte migration and its potential to modulate immune responses.
Medicine: this compound is being investigated for its therapeutic potential in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Industry: The compound’s synthesis and production methods are of interest for their efficiency and scalability, making it a valuable case study in industrial chemistry
Wirkmechanismus
CCR1 antagonist 9 exerts its effects by binding to the CCR1 receptor on leukocytes, thereby inhibiting the receptor’s interaction with its natural ligands, such as macrophage inflammatory protein-1 alpha (MIP-1α) and regulated upon activation, normal T cell expressed and secreted (RANTES). This inhibition prevents the migration of leukocytes to sites of inflammation, reducing the inflammatory response. The compound’s mechanism involves the reprogramming of macrophages and the modulation of immune cell infiltration .
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of CCR1 antagonist 9 involves a convergent, robust, and concise approach utilizing continuous flow technology. The synthetic route includes an expeditious S_N_Ar sequence for cyclopropane introduction, followed by a safe, continuous flow Curtius rearrangement for the synthesis of a p-methoxybenzyl carbamate. This process comprises three chemical transformations: azide formation, rearrangement, and isocyanate trapping. The method is highly efficient, with a short residence time and high material throughput, and has been successfully executed on a 40 kg scale .
Analyse Chemischer Reaktionen
CCR1 antagonist 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the synthesis and modification of this compound.
Reagents and Conditions: Common reagents used in these reactions include azides, isocyanates, and various catalysts.
Vergleich Mit ähnlichen Verbindungen
CCR1 antagonist 9 is unique in its high potency and selectivity for the CCR1 receptor. Similar compounds include:
BX-471: An early CCR1 antagonist with high selectivity but limited efficacy in clinical trials.
BI-639667: Another potent CCR1 antagonist with good physicochemical properties but limited rodent cross-reactivity.
UCB 35625: A CCR1 antagonist studied for its effects on leukocyte migration and immune modulation
This compound stands out due to its efficient synthesis, high selectivity, and promising preclinical results, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHROQCNJDJPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

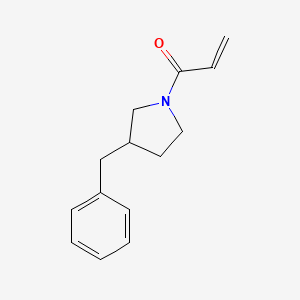

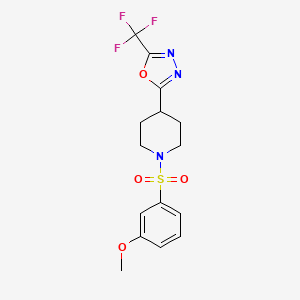
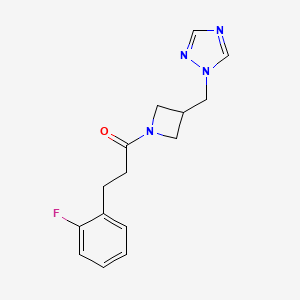
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(3-ethylsulfanylcyclopentyl)-methylamino]acetamide](/img/structure/B2718847.png)
![5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2718848.png)
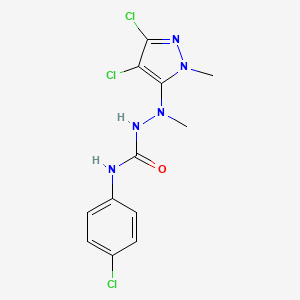
![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)
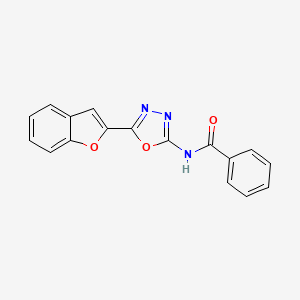
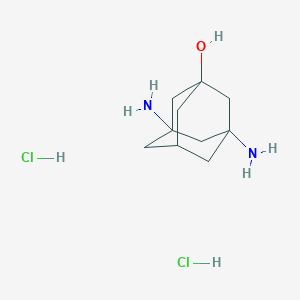
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2718856.png)
![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)
![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)